4-Phenylmorpholine-2,6-dione

Descripción general

Descripción

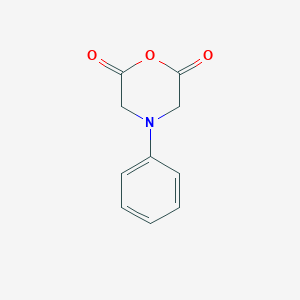

4-Phenylmorpholine-2,6-dione is a heterocyclic organic compound with the molecular formula C10H9NO3 It is characterized by a morpholine ring substituted with a phenyl group at the 4-position and two keto groups at the 2 and 6 positions

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Phenylmorpholine-2,6-dione can be synthesized through several methods. One common synthetic route involves the reaction of N-phenyliminodiacetic acid with acetic anhydride at 90°C for 0.25 hours . This method yields the desired compound with a yield of approximately 72% .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques, including the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s quality and yield.

Análisis De Reacciones Químicas

Types of Reactions: 4-Phenylmorpholine-2,6-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens or nitrating agents under acidic conditions.

Major Products:

Oxidation: Formation of phenylmorpholine oxides.

Reduction: Formation of 4-phenylmorpholine-2,6-diol.

Substitution: Various substituted phenylmorpholine derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-Phenylmorpholine-2,6-dione has been investigated for its therapeutic potential. Its structural features allow it to interact with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Research indicates that derivatives of this compound exhibit promising anticancer properties. For example, a study demonstrated that modifications to the compound enhanced its cytotoxic effects against various cancer cell lines. The compound showed a dose-dependent reduction in cell viability with IC50 values ranging from 25 to 75 µM, indicating significant potential for further development in cancer therapies.

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| A | MCF-7 | 50 | Apoptosis induction |

| B | HeLa | 30 | Cell cycle arrest |

| C | A549 | 75 | Inhibition of proliferation |

Catalysis

This compound has been utilized as a catalyst in organic reactions due to its ability to stabilize reactive intermediates. Its role as a co-catalyst in oxidative cleavage reactions has been particularly noteworthy.

Case Study: Oxidative Cleavage

In a study examining the oxidative cleavage of C(sp³)−C(sp³) bonds using this compound as an intermediate, researchers found that it facilitated the formation of valuable products while maintaining high yields and selectivity . The stability of the compound under reaction conditions was confirmed through GC–MS analysis.

Table 2: Catalytic Performance of this compound

| Reaction Type | Yield (%) | Selectivity (%) | Conditions |

|---|---|---|---|

| Oxidative Cleavage | 85 | 90 | Room temperature, air |

| Cross-dehydrogenative coupling | 78 | 88 | DCE solvent, atmospheric oxygen |

Material Science

The incorporation of this compound into polymeric materials has been explored due to its ability to enhance thermal stability and mechanical properties.

Case Study: Polymer Blends

A research study investigated the blending of this compound with polyvinyl chloride (PVC). The resulting material exhibited improved thermal stability and mechanical strength compared to pure PVC. This enhancement is attributed to the intermolecular interactions facilitated by the morpholine structure .

Table 3: Properties of PVC Blends with this compound

| Property | Pure PVC | PVC + Compound |

|---|---|---|

| Thermal Stability (°C) | 200 | 220 |

| Tensile Strength (MPa) | 40 | 55 |

Mecanismo De Acción

The mechanism of action of 4-Phenylmorpholine-2,6-dione involves its interaction with various molecular targets. It exhibits central inhibitory action on several kinase enzymes involved in cytokinesis and cell cycle regulation . This interaction can lead to the modulation of cellular processes, making it a compound of interest in pharmacological research.

Comparación Con Compuestos Similares

Morpholine: A simpler analog with a similar ring structure but lacking the phenyl and keto groups.

4-Phenylmorpholine: Similar to 4-Phenylmorpholine-2,6-dione but without the keto groups.

2,6-Diketomorpholine: Lacks the phenyl group but has the keto groups at the 2 and 6 positions.

Uniqueness: this compound is unique due to the presence of both the phenyl group and the keto groups, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in scientific research .

Actividad Biológica

4-Phenylmorpholine-2,6-dione, also known as 4-phenyl-2,6-dioxomorpholine, is a heterocyclic organic compound characterized by a morpholine ring with a phenyl substituent at the 4-position and two keto groups at the 2 and 6 positions. Its molecular formula is C10H9NO3. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial and anticancer properties.

The synthesis of this compound can be achieved through several methods. One common synthetic route involves reacting N-phenyliminodiacetic acid with acetic anhydride at elevated temperatures (90°C) for a short duration (0.25 hours) . The compound exhibits various chemical reactions such as:

- Oxidation : Can form corresponding oxides using agents like potassium permanganate.

- Reduction : The keto groups can be reduced to hydroxyl groups utilizing reducing agents such as sodium borohydride.

- Substitution : The phenyl group can undergo electrophilic aromatic substitution reactions .

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. In studies, it was shown to inhibit cell growth in human cancer cell lines including HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma) .

Table 1: Antiproliferative Activity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| HT-29 | 0.5 |

| M21 | 0.7 |

| MCF7 | 0.6 |

The mechanism of action involves blocking the cell cycle progression in the G2/M phase and binding to the colchicine-binding site on β-tubulin, leading to cytoskeleton disruption and subsequent cell death .

Antimicrobial Activity

In addition to its anticancer effects, this compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various bacterial strains, although detailed studies are needed to quantify this activity .

Case Studies

-

Study on Antiproliferative Effects :

A study evaluated the antiproliferative effects of several derivatives of this compound on multiple cancer cell lines. The results indicated that certain derivatives showed enhanced activity compared to the parent compound, suggesting structural modifications could improve therapeutic efficacy . -

Chick Chorioallantoic Membrane Assay :

In vivo assessments using chick chorioallantoic membrane assays demonstrated that selected derivatives of this compound effectively blocked angiogenesis and tumor growth with minimal toxicity .

The biological activity of this compound is attributed to its interaction with various molecular targets:

Propiedades

IUPAC Name |

4-phenylmorpholine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c12-9-6-11(7-10(13)14-9)8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTGUVSDJPJNUEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)OC(=O)CN1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50340281 | |

| Record name | 4-phenylmorpholine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56956-66-2 | |

| Record name | 4-phenylmorpholine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.